molecular formula C37H62O3 B13413895 Testosterone stearate CAS No. 6024-71-1

Testosterone stearate

Cat. No.: B13413895
CAS No.: 6024-71-1
M. Wt: 554.9 g/mol
InChI Key: FHJSGESOWQSDBH-MXFPRFFXSA-N
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Description

Historical Context of Steroid Research and Esterification

The study of steroids, a class of organic compounds characterized by a specific four-ring carbon structure, has been a cornerstone of chemical and biological research for over a century. britannica.com Initial investigations in the early 20th century focused on isolating and understanding the fundamental structure of complex polycyclic molecules like cholesterol and bile acids. britannica.com This foundational work paved the way for the elucidation of physiologically potent steroid hormones from the gonads and adrenal cortex in the following decades. britannica.com

The concept of modifying steroid hormones through esterification emerged from the need to alter their pharmacological properties. wikipedia.org Naturally occurring steroids, when administered, often have a short duration of action. Researchers discovered that attaching an ester group to the steroid molecule could create a prodrug, a modified version that is converted into the active parent steroid within the body. wikipedia.orgscirp.org This process, known as esterification, was found to increase the steroid's lipophilicity (solubility in fats and oils), which in turn alters its absorption, distribution, metabolism, and excretion (pharmacokinetics). nih.govijdvl.com

The pioneering work in this area began as early as 1932, when it was reported that estrone (B1671321) benzoate, an ester of estrone, exhibited a prolonged duration of action when injected in an oil solution. wikipedia.org This led to the widespread development of synthetic steroid esters for pharmacological use, with over 500 such compounds synthesized by 1957. wikipedia.orgoup.com The primary goal was to create depot formulations, where the esterified steroid could be injected intramuscularly and released slowly over time, extending its therapeutic effect and reducing the frequency of administration. wikipedia.orgwikipedia.org This principle was applied to androgens, estrogens, progestogens, and corticosteroids to improve their clinical utility. wikipedia.orgijdvl.com

Significance of Fatty Acid Esters in Androgen Research

The esterification of steroids with fatty acids is a particularly significant area of research. This process not only allows for the modification of synthetic hormones but is also a naturally occurring biochemical process. nih.gov

The discovery of naturally occurring fatty acid esters of steroids was somewhat serendipitous, emerging from studies on other types of steroid conjugates. oup.comoup.com It is now known that nearly every class of steroid hormone can exist in an esterified form within the body. nih.gov These endogenous esters, often called lipoidal derivatives, have been found in various tissues, including the adrenal glands, ovaries, blood, and brain. oup.comnih.gov For example, pregnenolone (B344588) and dehydroepiandrosterone (B1670201) (DHEA) are found as fatty acid esters in the adrenal glands. nih.gov

The specific fatty acids involved can vary. In ovarian tissue, the endogenous esters of certain steroids are mainly saturated, with palmitate and stearate (B1226849) esters being prominent. oup.comoup.com In contrast, esters of estradiol (B170435) found in human ovarian follicular fluid are predominantly unsaturated, with linoleate (B1235992) being the most abundant, followed by palmitate, arachidonate, oleate, and a small amount of stearate (4%). researchgate.netnih.gov These endogenous esters are thought to act as a storage form of the active hormone, sequestered in hydrophobic tissues like fat, which can be released as needed through the action of esterase enzymes. nih.govresearchgate.net This suggests a physiological mechanism for regulating the local availability of active hormones. helsinki.fi

The research into synthetic androgen esters has been driven by the desire to create long-acting preparations. researchgate.net Esterification of testosterone (B1683101) at the 17-beta hydroxyl position with a carboxylic acid, particularly a fatty acid, increases its solubility in oil and slows its release from an intramuscular injection site. nih.govresearchgate.net The length of the fatty acid chain is a key determinant of the ester's pharmacokinetic profile. wikipedia.orgresearchgate.net

Generally, a longer fatty acid chain results in greater lipophilicity and a longer duration of action. wikipedia.orgresearchgate.net This relationship has been studied extensively, leading to the development of various testosterone esters for therapeutic use, each with a different release profile and duration of effect. researchgate.net This strategy allows for the creation of formulations that can maintain stable testosterone levels for extended periods, from days to weeks. nih.govwikipedia.org The choice of fatty acid allows for the fine-tuning of the drug's release characteristics to suit specific research or clinical objectives. nih.gov

Table 1: Comparison of Common Testosterone Esters and their Fatty Acid Chains

Testosterone Ester Attached Fatty Acid Carbon Chain Length Relative Duration of Action
Testosterone Propionate (B1217596) Propionic Acid 3 Short
Testosterone Enanthate Enanthic Acid 7 Long
Testosterone Cypionate Cypionic Acid 8 Long
Testosterone Undecanoate Undecanoic Acid 11 Very Long

| Testosterone Stearate | Stearic Acid | 18 | Extremely Long |

This table is for illustrative purposes and based on the principle that longer carbon chains generally correlate with longer durations of action. wikipedia.orgresearchgate.net

Overview of this compound as a Research Compound

This compound, also known as testosterone octadecanoate, is the ester derived from testosterone and stearic acid (an 18-carbon saturated fatty acid). wikipedia.orgwikipedia.org As a research compound, it represents an example of a very long-chain fatty acid ester of testosterone. wikipedia.org In line with the principles of steroid esterification, its long carbon chain confers a high degree of lipophilicity. wikipedia.org

When administered via intramuscular injection, this compound acts as a prodrug of testosterone and is associated with a long-lasting depot effect and an extended duration of action. wikipedia.org However, it has never been marketed for clinical use. wikipedia.org Research suggests that with very long-chain esters like this compound, the duration of action may become so protracted that the rate of testosterone release is too slow to produce a significant biological effect at typical doses. wikipedia.org

While not used pharmacologically, the study of this compound and similar esters is valuable for understanding the structure-activity relationships of steroid esters. It helps to define the upper limits of how fatty acid chain length can be manipulated to control the pharmacokinetic profile of androgens. wikipedia.org Furthermore, the identification of stearate esters of steroids in endogenous tissues suggests a potential, though perhaps minor, physiological role for compounds like this compound. oup.comoup.com

Table 2: List of Mentioned Chemical Compounds

Compound Name
4,6-androstadien-3,17-dione
4,6-androstadien-17β-ol-3-one
5α-androstan-3α,17β-diol
Androstenedione
Arachidonic acid
Cholesterol
Cholesterol stearate
Corticosterone
Cortisol
Dehydroepiandrosterone (DHEA)
Dihydrotestosterone (B1667394) (DHT)
Eicosapentaenoic acid (EPA)
Estradiol
Estrone
Estrone benzoate
Etiocholanolone
Linoleic acid
Oleic acid
Palmitic acid
Palmitoleate
Pregnenolone
Progesterone
Stearic acid
Testosterone
Testosterone buciclate
Testosterone cypionate
Testosterone enanthate
Testosterone isobutyrate
Testosterone palmitate
Testosterone propionate
This compound
Testosterone undecanoate
α-linolenic acid

Properties

CAS No.

6024-71-1

Molecular Formula

C37H62O3

Molecular Weight

554.9 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] octadecanoate

InChI

InChI=1S/C37H62O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-35(39)40-34-23-22-32-31-21-20-29-28-30(38)24-26-36(29,2)33(31)25-27-37(32,34)3/h28,31-34H,4-27H2,1-3H3/t31-,32-,33-,34-,36-,37-/m0/s1

InChI Key

FHJSGESOWQSDBH-MXFPRFFXSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Origin of Product

United States

Synthetic Strategies and Chemical Transformations of Testosterone Stearate

Chemical Esterification Methods of Testosterone (B1683101)

The primary method for synthesizing testosterone stearate (B1226849) is through the esterification of testosterone. This process involves the reaction of the 17β-hydroxyl group of testosterone with stearic acid or its derivatives.

Conventional Acylation Approaches and Methodological Challenges

Classical acylation methods for producing testosterone esters, including testosterone stearate, often employ activated carboxylic acid derivatives like acid anhydrides or acid chlorides. semanticscholar.org These reactions are typically conducted in the presence of a base such as pyridine, triethylamine (B128534) (Et3N), 4-(dimethylamino)pyridine (DMAP), or a combination thereof. semanticscholar.org For instance, a common laboratory-scale synthesis involves reacting testosterone with an acyl chloride in the presence of Et3N and a catalytic amount of DMAP in a solvent like dichloromethane. semanticscholar.org

However, these conventional methods present several challenges. They often require the use of hazardous reagents and can generate significant amounts of chemical waste, making them less environmentally friendly. semanticscholar.orgresearchgate.net The reactions may also necessitate stringent anhydrous conditions to prevent hydrolysis of the acylating agent and ensure a good yield.

Modern Catalyst-Promoted Esterification

To address the limitations of conventional methods, modern catalytic approaches have been developed, offering more efficient and environmentally benign routes to testosterone esters.

One innovative approach involves the use of polymer-supported catalysts, such as polymer-bound tosylic acid. semanticscholar.orgresearchgate.net This heterogeneous catalyst facilitates the esterification of testosterone and offers the significant advantage of being easily recoverable and recyclable. semanticscholar.orgresearchgate.net This reduces waste and improves the cost-effectiveness of the synthesis. Studies have shown that a polymer-supported tosylic acid catalyst can be reused for multiple reaction cycles, sometimes with an unexpected increase in efficiency. semanticscholar.org

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. semanticscholar.orgnih.govresearchgate.net When applied to the esterification of testosterone, microwave irradiation can dramatically reduce reaction times from hours to mere minutes. semanticscholar.org Combining microwave heating with a polymer-supported catalyst in a solvent-free system creates a highly efficient and environmentally friendly "green chemistry" approach. semanticscholar.orgresearchgate.net This method has been shown to produce testosterone esters in good to excellent yields (33–96%) in as little as 2.5 minutes without the need for a complex work-up procedure. semanticscholar.orgresearchgate.net While some earlier attempts at microwave-assisted synthesis of testosterone esters resulted in low yields, recent advancements have demonstrated its potential for rapid and efficient synthesis. semanticscholar.org

Esterification with Long-Chain Saturated Fatty Acids

The esterification of testosterone with long-chain saturated fatty acids, such as stearic acid, is a key strategy for modifying its properties. nih.govwikipedia.org Stearic acid, an 18-carbon saturated fatty acid, can be obtained from the saponification of fats and oils. wikipedia.org The resulting this compound has increased lipophilicity compared to the parent hormone. This increased lipophilicity is associated with a prolonged duration of action when administered. wikipedia.org It is believed that with very long-chain esters like stearate, the duration of action might be so extended that the effect at typical doses could be less pronounced. wikipedia.org

Green Chemistry Principles in Testosterone Ester Synthesis

The synthesis of testosterone esters is increasingly being viewed through the lens of green chemistry, which promotes the design of chemical products and processes that minimize the use and generation of hazardous substances. researchgate.netmdpi.com Several principles of green chemistry are particularly relevant to improving the synthesis of compounds like this compound. core.ac.uk

Waste Prevention and Atom Economy: Traditional methods often generate significant waste from solvents and reagents. researchgate.net Newer methods aim to prevent waste rather than treating it after it has been created. sciencenet.cn For example, solvent-free reaction conditions completely eliminate solvent waste. semanticscholar.org Atom economy, which measures the efficiency of a reaction in converting reactants to the final product, is improved by using catalytic methods that minimize the use of stoichiometric reagents. mdpi.com

Safer Solvents and Auxiliaries: Many classical esterifications use hazardous organic solvents like dichloromethane. researchgate.net Green approaches focus on replacing these with safer alternatives or eliminating them entirely. sciencenet.cn Water is an ideal green solvent, and biocatalytic methods using lipases are often performed in aqueous buffer solutions. google.commdpi.com Solvent-free synthesis, facilitated by techniques like microwave irradiation, represents a significant advancement. semanticscholar.orgresearchgate.net

Energy Efficiency: Conventional methods often require long reaction times (e.g., 24 hours) at specific temperatures, consuming considerable energy. researchgate.net Microwave-assisted synthesis has been shown to dramatically reduce reaction times to mere minutes, leading to substantial energy savings. semanticscholar.orgresearchgate.net Biocatalytic reactions that proceed at ambient temperature also contribute to energy efficiency. google.com

Catalysis: The use of catalysts is a cornerstone of green chemistry. sciencenet.cn Catalytic reagents are superior to stoichiometric ones because they are used in small amounts and can, in principle, carry out a reaction indefinitely. In the context of testosterone ester synthesis, this includes recyclable heterogeneous catalysts and biocatalysts (enzymes). A study demonstrated the use of a recyclable, polymer-supported tosylic acid as a heterogeneous catalyst for testosterone esterification. semanticscholar.orgresearchgate.net This catalyst could be recovered and reused without a significant loss of activity, reducing waste and cost. semanticscholar.org Enzymes like lipase (B570770) are highly efficient and selective biocatalysts that operate under mild conditions. google.commdpi.com

The following table outlines how modern synthetic strategies for testosterone esters align with the principles of green chemistry.

Table 2: Application of Green Chemistry Principles to Testosterone Ester Synthesis

Green Chemistry PrincipleApplication in Testosterone Ester Synthesis
1. Waste Prevention Solvent-free reactions and use of recyclable catalysts minimize waste generation. semanticscholar.orgresearchgate.net
2. Atom Economy Catalytic methods improve the incorporation of reactant atoms into the final product. mdpi.com
3. Less Hazardous Synthesis Replacing hazardous solvents and reagents with benign alternatives like water or polymer-supported catalysts. semanticscholar.orggoogle.com
4. Designing Safer Chemicals The synthesis process is designed to reduce the toxicity of associated substances. sciencenet.cn
5. Safer Solvents & Auxiliaries Elimination of organic solvents (solvent-free) or use of water in biocatalysis. semanticscholar.orgmdpi.com
6. Design for Energy Efficiency Microwave-assisted synthesis drastically cuts reaction times and energy use; biocatalysis at ambient temperatures. semanticscholar.orgresearchgate.net
7. Use of Renewable Feedstocks Biocatalysis utilizes enzymes, which are derived from renewable biological sources. mdpi.com
8. Reduce Derivatives Highly regioselective enzymatic reactions avoid the need for protecting groups, simplifying the process. google.com
9. Catalysis Use of recyclable heterogeneous acid catalysts or biocatalysts (lipases) over stoichiometric reagents. semanticscholar.orgmdpi.com

Biochemical Pathways and Enzymatic Mechanisms of Testosterone Esterification

Endogenous Formation of Testosterone (B1683101) Stearate (B1226849) and Related Esters

Endogenous testosterone esters, including testosterone stearate, are naturally formed within mammalian tissues. This process involves the enzymatic attachment of a fatty acid to the testosterone molecule, creating a more lipophilic compound that can be stored in tissues.

The esterification of testosterone is a specific enzymatic reaction, not a random chemical event. This process alters the biochemical nature of testosterone.

The enzymes primarily responsible for steroid esterification are acyl-CoA transferases. oup.com Studies have indicated that an acyl-CoA transferase is involved in the esterification of testosterone. oup.com These enzymes facilitate the transfer of a fatty acyl group from a donor molecule, like acyl-coenzyme A, to the 17β-hydroxyl group of testosterone. oup.com While enzymes such as acyl-CoA:cholesterol acyltransferase (ACAT) are known for cholesterol esterification, the enzyme responsible for testosterone esterification appears to be distinct, as demonstrated in studies where ACAT inhibitors did not block the esterification of other steroids besides cholesterol. oup.com In some contexts, lecithin:cholesterol acyltransferase (LCAT) has been shown to esterify certain steroids, but it does not esterify testosterone. nih.gov

The enzymes that catalyze the formation of testosterone esters show a tissue-specific pattern of distribution. The highest concentration of the enzyme responsible for testosterone esterification in rats has been found in the brain. oup.com Other tissues, such as the adrenal glands and ovaries, are also sites of steroid esterification. oup.comasm.org For instance, the corpus luteum in the ovary is a site of steroid ester synthesis. oup.com This localized enzymatic activity suggests that testosterone esters may have specific functions within these tissues.

Acyltransferases exhibit specificity for both the steroid and the fatty acid. The enzyme that esterifies testosterone in rat brain microsomes has been shown to be specific for testosterone and did not esterify cholesterol under the same conditions. oup.com However, other C19 steroids, like dehydroepiandrosterone (B1670201), can competitively inhibit the esterification of estradiol (B170435), suggesting that a single enzyme may esterify multiple steroids. oup.com The specificity also extends to the fatty acyl-CoA donor, with varying affinities for different long-chain fatty acids. oup.com

The fatty acid component of endogenous steroid esters is diverse and includes several common fatty acids. Mass spectral analysis of testosterone esters synthesized in calf brain microsomes confirmed the presence of several different fatty acid esters. oup.com In bovine tissues, the primary fatty acids found esterified to steroids include arachidonate, linoleate (B1235992), oleate, palmitate, and stearate. oup.com The relative amounts of these fatty acid esters can differ between tissues, reflecting the local fatty acid composition. oup.com

Table 1: Common Fatty Acids Found in Endogenous Steroid Esters
Fatty AcidType
PalmitateSaturated
StearateSaturated
OleateMonounsaturated
LinoleatePolyunsaturated
ArachidonatePolyunsaturated

Enzymatic Esterification in Mammalian Systems

Comparative Enzymatic Esterification in Non-Mammalian Models

In contrast to the well-documented steroid metabolism in vertebrates, certain non-mammalian models, particularly gastropods, employ a unique strategy for managing androgen levels. This involves the conversion of testosterone into fatty acid esters, a process that serves as a primary mechanism for regulating the concentration of the free, biologically active hormone. oup.comoup.com

Gastropod Models: Acyl-CoA:Testosterone Acyltransferase Activity

In gastropods such as the mud snail (Ilyanassa obsoleta), the esterification of testosterone is catalyzed by a specific microsomal enzyme known as acyl-CoA:testosterone acyltransferase (ATAT). oup.com This enzyme facilitates the conversion of excess testosterone into testosterone fatty acid esters, which are then stored within the organism's tissues. oup.comresearchgate.net The ATAT enzyme is characterized as a high-capacity, low-affinity enzyme that is inducible by testosterone. oup.com

The process utilizes fatty acid coenzyme A (CoA) molecules as the fatty acid donors. oup.com Research has shown that the enzyme readily uses donors like palmitoyl (B13399708) CoA and oleoyl (B10858665) CoA for the esterification process. oup.com This mechanism allows the snail to maintain a relatively constant level of free testosterone, with any surplus being converted into these esterified forms. core.ac.uk Studies in the freshwater ramshorn snail (Marisa cornuarietis) have also confirmed that testosterone is predominantly found in its esterified form within the digestive gland and gonad complex, with males exhibiting significantly higher levels (4- to 10-fold) than females. nih.govcsic.es

Enzymatic Hydrolysis of Testosterone Esters (Desesterification)

The release of biologically active testosterone from its ester form is accomplished through enzymatic hydrolysis, or desesterification. This process is critical for the prodrug action of synthetic testosterone esters and for the mobilization of naturally stored steroid esters. researchgate.netwikipedia.org

Enzymes Involved in Ester Cleavage

The cleavage of the ester bond in testosterone esters is primarily carried out by non-specific esterase and lipase (B570770) enzymes. researchgate.netwikipedia.orggoogle.com These enzymes are ubiquitous and are found in various tissues as well as in plasma. nih.govgoogle.com Once a testosterone ester enters circulation or is released from tissue stores, these enzymes hydrolyze the ester linkage, releasing free testosterone and the corresponding fatty acid. wikipedia.orgdrugbank.com

Different enzymes may be responsible for hydrolyzing esters of varying chain lengths. nih.gov Studies on human tissues have shown that some tissues, like fatty tissue, more rapidly cleave long-chain esters (e.g., oenanthate), while others, such as gastric mucosa and muscle, split short-chain esters (e.g., acetate) more quickly. nih.gov This suggests the presence of multiple ester-cleaving enzymes with different substrate specificities. nih.gov In industrial and research settings, lipases from microbial sources like Candida antarctica A and Aspergillus oryzae have proven effective at hydrolyzing various testosterone esters, including enanthate, propionate (B1217596), and cypionate, demonstrating the general catalytic action of lipases on these molecules. google.comgoogle.com

Regulation of Ester-Hydrolysis Equilibrium

The balance between testosterone esterification and hydrolysis is a key regulatory point for maintaining hormonal homeostasis, particularly in organisms like gastropods that rely on this system. oup.com The regulation of free testosterone levels is achieved by modulating the relative activities of the ester-forming enzyme (ATAT) and the ester-hydrolyzing enzymes (esterases). oup.comresearchgate.net

This equilibrium can be influenced by physiological states, such as the reproductive cycle. oup.com Changes in the demand for active testosterone can lead to shifts in the esterification/desesterification balance to release stored hormone or sequester a surplus. oup.com Environmental factors can also disrupt this equilibrium. As seen with TBT, the chemical interference does not necessarily inhibit the esterification enzyme directly but appears to shift the balance toward hydrolysis or reduces the retention of the esterified pool, resulting in an accumulation of free testosterone. nih.govnih.govresearchgate.net This disruption highlights the sensitivity of the ester-hydrolysis equilibrium to external chemical modulators.

Pre Clinical Pharmacokinetic and Biodispositional Studies of Testosterone Stearate in Research Models

Absorption and Distribution Characteristics in Animal Models

The absorption and distribution of testosterone (B1683101) stearate (B1226849) are fundamentally influenced by its chemical structure, specifically the long-chain fatty acid ester. This moiety imparts high lipid solubility, which dictates its behavior from the site of administration to its dissemination throughout the body.

When administered via intramuscular injection, testosterone stearate is formulated to create a long-lasting depot effect. wikipedia.orgiiab.me The principle behind this is the slow release of the steroid from the injection site into the systemic circulation. The depot effect of intramuscular testosterone ester preparations is directly proportional to the length of the ester side chain. wada-ama.org Longer-chain esters, such as stearate, are released more slowly from the muscular depot compared to shorter-chain esters like propionate (B1217596). wada-ama.org This prolonged release profile is a key characteristic of long-acting testosterone esters, although it has been suggested that for very long chains like stearate, the duration may be so extended that the magnitude of the effect could be too low to be appreciable at typical doses. wikipedia.org

Esterification of testosterone with a long-chain fatty acid like stearic acid significantly increases its lipophilicity. wikipedia.org This high lipid solubility is a critical determinant of its biodistribution. The decreasing water-solubility of testosterone esters with increasing chain length of the attached carboxylic acid contributes to a prolonged therapeutic effect. nih.gov This is partly because the highly lipophilic ester can be stored in adipose tissue, creating a secondary "deep compartment" from which it is slowly released. nih.gov

Studies in rat models have demonstrated the presence of naturally occurring testosterone esters in significant quantities in fat and testes, whereas most other tissues, including blood, contain very little of the esterified form. nih.gov This suggests a preferential uptake and storage of lipophilic testosterone esters in lipid-rich tissues, which can then act as a reservoir for the preformed androgen. nih.gov

Following its slow release from the intramuscular depot, this compound enters the systemic circulation. In circulation, the parent hormone, testosterone, is primarily bound to plasma proteins, with approximately 97% to 99.5% bound to sex hormone-binding globulin (SHBG) and albumin. wikipedia.orgdrugbank.com While the ester form must be cleaved to release active testosterone, the distribution of the intact ester appears to be directed toward specific tissues. Research in male rats has shown that fat and testes contain considerable amounts of testosterone esters (approximately 3 ng of testosterone equivalents per gram of tissue), while other tissues have minimal levels. nih.gov This indicates that tissue uptake of the intact ester is not uniform and favors tissues with high lipid content or specific metabolic functions related to steroids. nih.gov

Excretion Pathways in Animal Models

The excretion of testosterone and its esters, including this compound, primarily involves hepatic metabolism followed by renal and fecal elimination of the resulting metabolites. While specific studies exclusively detailing the excretion pathways of this compound are limited, the general metabolic fate of testosterone provides a framework for understanding its elimination.

In animal models such as rats, testosterone is extensively metabolized in the liver. The primary routes of metabolism include oxidation of the 17-hydroxyl group and reduction of the A-ring, followed by conjugation with glucuronic acid or sulfate. These conjugated metabolites are more water-soluble and are readily excreted.

Radiolabeled studies in rodents have shown that testosterone metabolites are eliminated through both urine and feces. In chinchillas, for instance, approximately 85% of radiolabeled testosterone metabolites were excreted in the urine, with the remainder eliminated in the feces. nih.gov Similarly, studies in mice have demonstrated that males excrete a significant portion of testosterone metabolites via the feces (around 59%), while females tend to excrete a larger proportion through urine. nih.gov The peak excretion of fecal testosterone metabolites in mice was observed to occur between 4 to 8 hours after administration. nih.gov It is anticipated that this compound, after hydrolysis to free testosterone, would follow similar excretion patterns, with its metabolites being eliminated through both renal and biliary/fecal routes. The long stearate ester chain is cleaved by esterases in the body, releasing testosterone to be metabolized and subsequently excreted.

Comparative Pharmacokinetic Profiles of Long-Acting Esters in Pre-clinical Studies

The pharmacokinetic profile of testosterone esters is significantly influenced by the length of the fatty acid ester chain attached at the 17-beta position. Pre-clinical studies comparing various esters have consistently demonstrated that a longer ester chain results in a slower release from the injection site, leading to a more sustained elevation of serum testosterone levels and a longer terminal half-life. sarmshgpharm.comwikipedia.orgnih.gov

Influence of Ester Chain Length on Sustained Release

The principle behind the sustained release of testosterone esters lies in their lipophilicity and slow dissolution from the oily vehicle at the site of intramuscular injection. Longer ester chains increase the lipophilicity of the molecule, causing it to be released more slowly into the aqueous environment of the bloodstream. sarmshgpharm.com Once in circulation, esterases rapidly hydrolyze the ester bond, liberating free testosterone. quora.comwikipedia.org

Pre-clinical studies in animal models, such as bonnet monkeys, have provided quantitative data on this relationship. For instance, a comparative study of testosterone esters revealed a progressive increase in half-life with increasing ester chain length. benthamopen.com While specific data for this compound (an 18-carbon ester) is not detailed in these comparative studies, the trend observed with other esters allows for an extrapolation of its expected prolonged pharmacokinetic profile.

Testosterone EsterEster Chain Length (Carbons)Terminal Half-Life (t½) in Pre-clinical Models
Testosterone Propionate3~1-2 days sarmshgpharm.com
Testosterone Enanthate7~4-7 days sarmshgpharm.com
Testosterone Undecanoate11~20.9-33.9 days wikipedia.org
Testosterone Buciclate-~29.5 days wikipedia.org

This table illustrates the general trend of increasing half-life with longer ester chains based on available pre-clinical and clinical data. Specific values can vary depending on the animal model and study design.

The very long stearate chain of this compound would theoretically result in an even more protracted release and a longer half-life compared to esters like enanthate and undecanoate. However, it has been suggested that with extremely long-chain esters like this compound, the duration of action might be so extended that the magnitude of the therapeutic effect at typical doses could be too low to be clinically significant. wikipedia.org

Modeling of Pre-clinical Pharmacokinetic Parameters

Pharmacokinetic modeling is a crucial tool in pre-clinical research to understand and predict the absorption, distribution, metabolism, and excretion (ADME) of drugs like testosterone esters. These models use mathematical equations to describe the time course of drug concentrations in the body.

For long-acting injectable formulations, such as testosterone esters in an oil depot, compartmental models are often employed. A one- or two-compartment model with first-order absorption from the injection site is a common approach. This type of model can be used to estimate key pharmacokinetic parameters, including:

Absorption rate constant (Ka): Reflects the rate at which the drug is released from the depot and enters the systemic circulation. For long-acting esters, this value is typically small.

Elimination rate constant (Ke): Represents the rate at which the drug is cleared from the body.

Volume of distribution (Vd): A theoretical volume that represents the distribution of the drug throughout the body.

Area under the curve (AUC): A measure of total drug exposure over time.

Maximum concentration (Cmax): The peak plasma concentration of the drug.

Time to maximum concentration (Tmax): The time at which Cmax is reached.

By fitting experimental data from animal studies to these models, researchers can simulate different dosing regimens and predict the resulting plasma concentrations of testosterone. This is particularly valuable for optimizing the dosing interval to maintain therapeutic levels while minimizing fluctuations. While specific pharmacokinetic models for this compound in pre-clinical settings are not widely published, the principles of modeling other long-acting testosterone esters are directly applicable.

Advanced Analytical Methodologies for Testosterone Ester Research

Extraction and Sample Preparation Techniques for Complex Biological Matrices

Effective sample preparation is a critical first step to ensure reliable analysis by removing interfering components and concentrating the target analytes. zellx.de The choice of extraction technique depends on the specific biological matrix, such as blood, serum, hair, or tissue. nih.govresearchgate.net

Liquid-liquid extraction (LLE) is a conventional and widely used method for isolating steroids from biological samples. austinpublishinggroup.com The technique partitions analytes between two immiscible liquid phases. Optimization of LLE protocols is crucial for maximizing the recovery of testosterone (B1683101) esters. Key variables in optimization include the choice of organic solvent, the solvent-to-sample ratio, and the pH of the aqueous phase. zellx.deaustinpublishinggroup.com

Research has shown that various organic solvents can be effectively used for the extraction of testosterone esters from serum. In one study, two solvent systems were tested and both proved to be satisfactory:

Tert-butylmethylether diva-portal.org

A mixture of diethyl ether and ethyl acetate (B1210297) (70:30 v/v) diva-portal.org

The general procedure involves mixing the biological sample (e.g., serum) with the chosen organic solvent, vortexing to ensure thorough mixing, and then separating the layers. zellx.dediva-portal.org Freezing the aqueous layer in a dry ice/ethanol bath allows the organic solvent containing the extracted esters to be easily decanted. zellx.de For maximum recovery, the extraction process can be repeated, and the solvent fractions pooled. zellx.de Adjusting the pH of the sample can help minimize the co-extraction of interfering substances like phospholipids. austinpublishinggroup.com

Table 1: Comparison of LLE Solvents for Testosterone Ester Extraction from Serum diva-portal.org
Solvent/Solvent SystemVolume Ratio (Solvent:Sample)Observed Efficacy
Tert-butylmethylether6:1 (3 mL : 500 µL)Satisfactory
Diethyl ether / Ethyl acetate (70/30)6:1 (3 mL : 500 µL)Satisfactory

Solid-phase extraction (SPE) has emerged as a popular alternative to LLE, offering advantages such as higher selectivity, reduced solvent consumption, and the potential for automation. researchgate.netnih.gov SPE utilizes a solid sorbent material, typically packed into a cartridge or a 96-well plate, to retain the analyte of interest from the liquid sample. swgdrug.orgthermofisher.com

For testosterone esters dissolved in oily matrices, which can be challenging for direct analysis, SPE provides a simple and effective cleanup method. swgdrug.org A common procedure involves dissolving the oil sample in a nonpolar solvent like hexane, applying it to a silica-based SPE cartridge, washing away the oil with the same solvent, and then eluting the retained esters with a more polar solvent such as acetone. swgdrug.org

Modern SPE formats, such as 96-well plates, facilitate high-throughput sample processing for clinical research. thermofisher.com A developed method for a panel of 11 steroids, including testosterone, demonstrated that the entire SPE process could be completed in under 20 minutes without the need for cartridge pre-conditioning or sample evaporation and reconstitution steps. thermofisher.com This method showed high recovery rates for most steroids, with testosterone recovery being as high as 95%. thermofisher.com While LLE has been traditionally used, studies indicate that SPE can effectively extract and recover steroid hormones, positioning it as a viable replacement. nih.gov

Table 2: SPE Recovery Rates for Selected Steroids Using a High-Throughput Method thermofisher.com
CompoundRecovery Rate (%)
Testosterone95%
Aldosterone42%

While testosterone esters themselves are not typically measured as "free," the analysis of free testosterone is a cornerstone of androgen research. Equilibrium dialysis (ED) is considered the gold-standard reference method for determining the concentration of free testosterone in serum. researchgate.netoup.com This technique separates free testosterone from protein-bound testosterone (bound to sex hormone-binding globulin (SHBG) and albumin) by allowing the free hormone to diffuse across a semipermeable membrane into a protein-free buffer solution. researchgate.netnih.gov

The process involves dialyzing a serum sample against a buffer at 37 °C until equilibrium is reached. researchgate.net The concentration of testosterone in the resulting dialysate, which represents the free fraction, is then measured, typically by a highly sensitive method like isotope dilution mass spectrometry. researchgate.netnih.govoup.com The accuracy of the ED method relies on maintaining the endogenous hormone equilibrium without influences from dilution, temperature, or pH changes. researchgate.net

The development of sensitive assays has enabled the precise measurement of the very low levels of free testosterone found in women. nih.gov Combining ED with advanced analytical techniques like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) provides a robust and accurate platform for free testosterone analysis, crucial for both clinical diagnostics and large-scale epidemiological studies. researchgate.netoup.com

Advanced Chromatographic and Spectrometric Techniques

Following extraction, advanced analytical instrumentation is required for the separation, identification, and quantification of testosterone stearate (B1226849) and other esters.

Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is a powerful and highly sensitive technique for the analysis of testosterone esters. diva-portal.orgnih.gov UHPLC utilizes columns with smaller particle sizes (e.g., 1.7 µm) compared to traditional HPLC, resulting in higher efficiency, better resolution, and faster analysis times. diva-portal.org When coupled with tandem mass spectrometry (MS/MS), this method provides exceptional selectivity and sensitivity, allowing for the confident identification and quantification of specific esters in complex mixtures. diva-portal.orgresearchgate.net

The MS/MS detector operates by selecting a specific precursor ion (the molecular ion of the testosterone ester) and fragmenting it to produce characteristic product ions. diva-portal.org Monitoring specific precursor-to-product ion transitions in a mode known as Multiple Reaction Monitoring (MRM) allows for highly selective detection with minimal interference from the sample matrix. diva-portal.org Research has established methods for determining multiple MRM transitions for various testosterone esters, which confirms their identity. diva-portal.org UHPLC-MS/MS has been successfully applied to create comprehensive steroid profiles in various biological matrices, including serum and hair. nih.govresearchgate.net

Achieving optimal separation of different testosterone esters is critical for their individual quantification. The long, nonpolar side chains of esters like testosterone stearate make them highly hydrophobic, requiring careful selection of chromatographic conditions.

Key parameters for optimization include:

Column Chemistry: Reversed-phase columns, particularly C18 columns, have proven to be highly effective for separating testosterone esters due to their hydrophobic nature. diva-portal.org Studies have shown that C18 columns can achieve baseline separation for many common esters. diva-portal.org

Mobile Phase Composition: The mobile phase typically consists of an aqueous component and an organic solvent. The choice of organic solvent (e.g., methanol (B129727) or acetonitrile) and buffer (e.g., ammonium (B1175870) acetate or ammonium formate) significantly impacts sensitivity and peak shape. diva-portal.org For testosterone esters, a combination of methanol and an ammonium acetate buffer (e.g., 5 mM, pH 5) has been shown to provide the highest sensitivity for MRM detection. diva-portal.org

Gradient Elution: A gradient elution profile, where the proportion of the organic solvent in the mobile phase is increased over time, is necessary to elute the highly retained, nonpolar testosterone esters in a reasonable timeframe while still separating the less retained, shorter-chain esters. diva-portal.org A gradient with a high content of organic solvent is required to elute the esters from the column. diva-portal.org A total runtime of under 6 minutes has been established for the separation of nine different testosterone esters. diva-portal.org

Table 3: Optimized UHPLC-MS/MS Parameters for Testosterone Ester Separation diva-portal.org
ParameterOptimized Condition
ColumnAQUITY BEH C18 (50×2.1 mm, 1.7 µm)
Mobile Phase A5 mM Ammonium acetate buffer, pH 5
Mobile Phase BMethanol
Detection ModeMultiple Reaction Monitoring (MRM)
Total Run Time5.6 minutes

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Ester Profiling

Selected Reaction Monitoring (SRM) for Detection and Quantification

Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a powerful mass spectrometry technique used for targeted quantification of specific molecules in complex mixtures. researchgate.netscribd.com It is performed on a triple quadrupole mass spectrometer, which acts as a highly selective filter. scribd.com In an SRM experiment, the first quadrupole (Q1) is set to select a specific precursor ion (e.g., the molecular ion of a testosterone ester). This ion is then fragmented in the second quadrupole (Q2), which functions as a collision cell. The third quadrupole (Q3) is then set to detect only a specific, predefined fragment ion. This precursor-to-product ion transition is highly specific to the target analyte, significantly reducing background noise and enhancing sensitivity. scribd.com

This high degree of selectivity and sensitivity makes SRM an ideal method for quantifying trace levels of testosterone esters in biological samples like plasma or serum. scribd.com Researchers can monitor several transitions for a single compound to increase the confidence of identification and quantification.

Table 1: Example of SRM Transitions for a Hypothetical Analyte This table illustrates the principle of SRM using hypothetical mass-to-charge (m/z) values for a precursor ion and its corresponding fragment ions.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Testosterone Ester X401.3289.2109.1
Use of Internal Standards in Quantification

In quantitative analysis, particularly with mass spectrometry, an internal standard (IS) is crucial for achieving high accuracy and precision. An IS is a compound that is chemically similar to the analyte but can be distinguished by the instrument, typically due to a difference in mass. For testosterone ester analysis, stable isotope-labeled (SIL) versions of testosterone, such as deuterium-labeled (e.g., D2, D5) or Carbon-13-labeled (¹³C) testosterone, are commonly used.

The IS is added in a known quantity to every sample, calibrator, and quality control at the beginning of the sample preparation process. It experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement as the analyte. By measuring the ratio of the analyte's signal to the internal standard's signal, variations introduced during sample processing and analysis can be corrected. The choice of internal standard can significantly affect the results of LC-MS/MS assays, making careful selection and validation a critical part of method development.

Table 2: Comparison of Different Internal Standards for Testosterone Analysis Data adapted from a study investigating the effect of different internal standards on testosterone measurement by LC-MS/MS.

Internal Standard UsedRegression Equation vs. D2 StandardObservation
D5-Testosteroney = 0.86x + 0.04Yielded lower quantitative results compared to the D2 standard.
¹³C-Testosteroney = 0.90x + 0.02Yielded lower results than D2, but were closer to the target value than D5.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Steroid Ester Analysis

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a cornerstone technique for the analysis of steroid esters. Due to the low volatility of steroids, a derivatization step is typically required prior to GC analysis to make them more amenable to gas-phase separation. This combination offers excellent chromatographic separation and highly specific detection, making it suitable for analyzing complex biological matrices like plasma and urine.

In GC-MS/MS, the gas chromatograph separates the different compounds in the sample, which are then ionized and analyzed by the tandem mass spectrometer. The use of MS/MS, often in SRM mode, provides a high degree of specificity and sensitivity, allowing for the detection of testosterone esters at picogram-per-milliliter (pg/mL) levels. This makes GC-MS/MS a powerful tool in doping control and clinical research for the direct detection of administered steroid esters.

High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD)

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a robust and widely used technique for the quantification of testosterone esters, particularly in pharmaceutical formulations and nutritional supplements. HPLC separates the components of a mixture in the liquid phase, and the DAD detector measures the absorbance of the eluting compounds across a range of UV-Vis wavelengths simultaneously.

This method is valued for its simplicity, reliability, and ability to provide spectral information that can help in peak identification and purity assessment. While generally less sensitive than MS-based methods, HPLC-DAD is often sufficient for analyzing the higher concentrations found in oil-based injectable dosage forms. It offers a cost-effective and efficient means for routine quality control and screening of commercial products.

Method Validation in Research Settings

Before an analytical method can be used for routine research or clinical applications, it must undergo a rigorous validation process to ensure it is reliable, reproducible, and fit for its intended purpose. Validation assesses several key performance characteristics.

Sensitivity, Selectivity, and Linearity Assessment

Sensitivity: This determines the lowest concentration of an analyte that can be reliably detected and quantified. It is typically defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). For instance, a validated GC-CI-MS/MS method for testosterone esters in plasma demonstrated an LOQ as low as 10 pg/mL.

Selectivity: Also known as specificity, this is the ability of the method to differentiate and quantify the analyte in the presence of other, potentially interfering, components in the sample matrix. Selectivity is demonstrated by showing that no interfering peaks are present at the retention time of the analyte in blank samples.

Linearity: This assesses the method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. A linear relationship is typically confirmed by a high coefficient of determination (r²), which should ideally be >0.99. For example, a GC-MS/MS method for steroid esters was validated in a linear range of 100-2000 pg/mL. An HPLC method for testosterone undecanoate showed linearity with an r² >0.99 in a concentration range of 20-60 ppm.

Table 3: Summary of Method Validation Parameters from Published Research

MethodAnalyteLinearity RangeCorrelation Coefficient (r²)LOD/LOQSource
GC-CI-MS/MSTestosterone Esters100–2000 pg/mLNot SpecifiedLOD as low as 10 pg/mL
HPLC-DADTestosterone Undecanoate20–60 ppm>0.99Not Specified
HPLC-ESI-MSTestosterone3.3–250 ng/g≥ 0.99LOQ: 3.3 ng/g

Precision and Accuracy Determination

Precision: This measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst). For example, a validated HPLC method for testosterone esters showed precision with an RSD ranging from 1.03 to 3.38%.

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered by the assay is calculated. An HPLC method for testosterone undecanoate demonstrated accuracy with recovery values between 98.87% and 100.02%.

Table 4: Example Precision and Accuracy Data for Testosterone Ester Analysis

MethodAnalytePrecision (%RSD)Accuracy (% Recovery / Relative Error)Source
HPLC-DADTestosterone Esters1.03–3.38%Within ±2.01% (Relative Error)
HPLCTestosterone Undecanoate0.19–0.26%98.87–100.02%
HPLCTestosterone Cypionate Impurities< 10.0%95.6–108.7%

Emerging Analytical Technologies for Steroid Research

The pursuit of highly sensitive and selective methods for the detection of steroids, including testosterone esters like this compound, has led to the development of innovative analytical technologies. These emerging techniques offer alternatives to traditional chromatographic methods, providing advantages in speed, portability, and ease of use. Key advancements in this area include the development of biosensors, immunosensors, and synthetic recognition materials like molecularly imprinted polymers.

Biosensors and Immunosensors for Steroid Detection

Biosensors and immunosensors have become increasingly popular for hormone detection due to their potential for simplicity, sensitivity, and portability. abechem.com These devices integrate a biological recognition element with a physicochemical transducer to generate a signal proportional to the concentration of the target analyte. nih.gov

Electrochemical biosensors are a prominent category, which includes amperometric, potentiometric, impedimetric, and conductometric sensors. abechem.comabechem.com These sensors measure changes in electrical properties resulting from the interaction between the bioreceptor and the steroid molecule. For instance, a disposable immunosensor using screen-printed carbon electrodes has been developed for testosterone detection in urine. nih.gov This system employed a competitive immunoassay format with horseradish peroxidase (HRP) as the enzyme label, detecting testosterone via chronoamperometry. nih.gov

Another significant approach is the use of surface plasmon resonance (SPR) biosensors. nih.gov One study reported an ultrasensitive immunobiosensor for testosterone that immobilized a specially designed testosterone conjugate onto the sensor surface. nih.gov The signal was enhanced by using a secondary antibody attached to a gold nanoparticle, which increases the binding mass and creates a gold plasmon coupling effect. nih.gov This nanoparticle-enhanced SPR biosensor demonstrated a limit of detection (LOD) of 3.7 pg/mL in buffer and 15.4 pg/mL in a human saliva matrix, completing the analysis in under 13 minutes. nih.gov

Immunosensors, a subset of biosensors, utilize the high specificity of antibody-antigen interactions. nih.gov A competitive electrochemical immunosensor for testosterone was developed with a detection limit of 0.045 ng/mL and a linear range of 0.05 to 5 ng/mL. abechem.com These sensors offer a sensitive and accurate tool for determining testosterone levels in biological samples. abechem.com

Table 1: Performance of Various Biosensors and Immunosensors for Testosterone Detection

Sensor Type Technique Matrix Limit of Detection (LOD) Linear Range Reference
Electrochemical Immunosensor Chronoamperometry Buffer 26 pg/mL 0.03 - 40 ng/mL nih.gov
Electrochemical Immunosensor Chronoamperometry Bovine Urine 1.8 pg/mL 0.03 - 1.6 ng/mL nih.gov
SPR Immunobiosensor Nanoparticle-Enhanced SPR Buffer 3.7 pg/mL Not Specified nih.gov
SPR Immunobiosensor Nanoparticle-Enhanced SPR Human Saliva 15.4 pg/mL Not Specified nih.gov
EIS Immunosensor Electrochemical Impedance Spectroscopy Serum 0.045 ng/mL 0.05 - 5 ng/mL abechem.com

Molecularly Imprinted Polymers (MIPs) as Artificial Receptors

Molecularly Imprinted Polymers (MIPs) represent a significant advancement in synthetic receptor technology, offering a robust and cost-effective alternative to biological receptors like antibodies. nih.gov MIPs are tailor-made polymers with recognition sites that are complementary in shape, size, and functionality to a template molecule, such as testosterone. nih.gov This "lock-and-key" mechanism provides high selectivity for the target analyte. caldic.com

The synthesis of MIPs typically involves polymerizing functional monomers and a cross-linker in the presence of a template molecule (e.g., testosterone or a close structural analog). caldic.comdshs-koeln.de After polymerization, the template is removed, leaving behind specific recognition cavities. dshs-koeln.de For testosterone analysis, researchers have synthesized MIPs using templates like 5α-dihydrotestosterone (DHT) to avoid the issue of residual testosterone leaching from the polymer. dshs-koeln.de

MIPs have been successfully used as solid-phase extraction (SPE) materials for the selective clean-up and pre-concentration of steroids from complex matrices like water samples. caldic.comdshs-koeln.de In one study, a testosterone-imprinted polymer was used to create a sensing electrode that could detect testosterone in a linear range of 0.1 to 100 pg/mL. preprints.org Another project developed magnetic MIPs (MMIPs) that demonstrated high adsorption capacity and selectivity for testosterone, effectively separating the hormone from prostate cancer cells. nih.gov

The performance of MIPs is often evaluated by comparing their binding affinity to that of a non-imprinted polymer (NIP) control. Research has shown significantly higher association constants (Ka) for MIPs compared to NIPs, confirming the presence of specific binding sites. nih.gov For example, nanoMIPs synthesized using a rapid microwave-assisted method showed a Ka value of 1.51 x 10⁷ M⁻¹ for testosterone, whereas the corresponding NIP had a Ka of only 4.00 x 10⁴ M⁻¹, demonstrating high affinity and specificity. nih.gov

Table 2: Binding Affinity of Testosterone-Targeted Molecularly Imprinted Nanoparticles (nanoMIPs)

Polymer Type Target Molecule Association Constant (Ka) Reference
nanoMIP Testosterone 1.51 x 10⁷ M⁻¹ nih.gov
Non-Imprinted Polymer (NIP) Testosterone 4.00 x 10⁴ M⁻¹ nih.gov
nanoMIP Estradiol (B170435) 1.04 x 10⁷ M⁻¹ nih.gov
Non-Imprinted Polymer (NIP) Estradiol 1.83 x 10⁴ M⁻¹ nih.gov

Chemists have also developed capsule-shaped synthetic receptors with polyaromatic frameworks that can distinguish between male and female steroid hormones in water. biocompare.com These artificial receptors showed a high binding affinity for androgens, preferentially binding testosterone with over 98% selectivity from a mixture of hormones. biocompare.comtitech.ac.jp This technology has been adapted into an ultrasensitive detection system where the binding of testosterone to a receptor-dye complex causes a significant decrease in fluorescence, allowing for detection at the nanogram level. titech.ac.jp

Comparative Studies of Testosterone Stearate with Other Testosterone Esters

Structural Variations and their Influence on Research Parameters

The ester moiety attached to the testosterone (B1683101) molecule is a primary determinant of its physicochemical properties, which in turn dictates its pharmacokinetic profile and, consequently, its research applications.

The length and saturation of the ester chain are critical parameters. Testosterone stearate (B1226849) possesses a long, saturated 18-carbon chain (stearic acid). This extensive carbon chain significantly increases the molecule's lipophilicity, or fat solubility. In research, this property is directly correlated with the compound's behavior in non-aqueous environments and its interaction with lipid-based delivery systems.

The degree of saturation also plays a role. Saturated esters, like stearate, have a more flexible and linear structure compared to their unsaturated counterparts. This can influence crystal packing and intermolecular interactions, which are important considerations in the formulation and synthesis of research-grade materials. nih.gov

In comparative studies, testosterone stearate is often contrasted with a spectrum of other esters to elucidate the structure-activity relationship.

Short-Chain Esters (e.g., Testosterone Propionate): Testosterone propionate (B1217596) has a three-carbon ester chain. wikipedia.org This shorter chain results in lower lipophilicity and a faster rate of release from an oil depot in preclinical studies. defymedical.comicfitnessclub.com Its duration of action is significantly shorter than that of this compound. wikipedia.orgnih.gov

Long-Chain Esters (e.g., Testosterone Enanthate, Cypionate, Undecanoate):

Testosterone Enanthate: With a seven-carbon ester chain, it is more lipophilic than propionate but less so than stearate. wikipedia.orgconsultoresfb.com It serves as a common benchmark in research for a long-acting testosterone ester. icfitnessclub.comwittmerrejuvenationclinic.com

Testosterone Cypionate: Featuring an eight-carbon chain with a cyclopentyl group, its lipophilicity and duration of action are very similar to enanthate, making them often interchangeable in research settings. wikipedia.orgconsultoresfb.comwittmerrejuvenationclinic.com

Testosterone Undecanoate: This ester has an eleven-carbon chain, making it highly lipophilic, though still shorter than stearate. wikipedia.orgresearchgate.net It is known for its very long duration of action in animal models. researchgate.netwikipedia.org

The extended chain of this compound suggests that its duration of action would be even more protracted than these commonly studied long-chain esters, potentially to a degree that the magnitude of its effect at typical research doses might be minimal. wikipedia.org

EsterEster Chain Length (Carbons)Relative LipophilicityExpected Duration of Action in Preclinical Models
Propionate3LowShort
Enanthate7HighLong
Cypionate8 (including ring)HighLong
Undecanoate11Very HighVery Long
Stearate18Extremely HighExtremely Long

Comparative Synthetic Efficiencies and Methodological Applicability

The synthesis of testosterone esters, including stearate, typically involves the esterification of the 17β-hydroxyl group of testosterone. Common methods employ the corresponding acyl chloride (e.g., stearoyl chloride) or acid anhydride (B1165640) in the presence of a base.

From a methodological standpoint, the synthesis of this compound is straightforward. However, the physical properties of the starting materials and the final product can influence the efficiency. Stearic acid and its derivatives are waxy solids, which may require specific solvent systems to ensure complete reaction. The high molecular weight of this compound can also impact purification methods, such as crystallization and chromatography.

In comparison, the synthesis of shorter-chain esters like propionate or enanthate may be more facile due to the liquid nature of the corresponding acylating agents and the potentially easier crystallization of the final products. For instance, methods for preparing testosterone propionate have been well-established, involving reactions with propionic anhydride. google.com Similarly, the synthesis of testosterone cypionate can be achieved through the reaction of testosterone with cyclopentylpropionyl chloride in a suitable solvent. google.com

Differences in Enzymatic Hydrolysis Rates in in vitro or Animal Models

For testosterone esters to become biologically active, the ester bond must be cleaved by esterase enzymes to release free testosterone. The rate of this hydrolysis is a key factor in determining the onset and duration of action.

In vitro studies using various tissue preparations have shown that the rate of enzymatic cleavage is influenced by the ester chain length. Interestingly, some studies have found that long-chain esters like testosterone enanthate are cleaved more rapidly than short-chain esters like testosterone acetate (B1210297) in certain tissues, such as subcutaneous fatty tissue. nih.gov This suggests that different esterases with varying substrate specificities may be involved. It is hypothesized that long- and short-chain steroid esters may be cleaved by different enzymes. nih.gov

While specific data on the enzymatic hydrolysis of this compound is limited, it is plausible that its very long, lipophilic chain would significantly influence its interaction with esterases. The steric hindrance and high lipophilicity of the stearate group might lead to a slower rate of hydrolysis in some enzymatic systems compared to shorter esters. However, as seen with enanthate, the relationship is not always linear and can be tissue-dependent. nih.gov Patent literature describes enzymatic hydrolysis processes for various testosterone esters, including enanthate and cypionate, using specific lipases, demonstrating the feasibility of enzymatic cleavage. google.com

Divergent Pharmacokinetic Profiles in Pre-clinical Animal Studies

The pharmacokinetic profile of a testosterone ester—its absorption, distribution, metabolism, and excretion—is largely dictated by the ester chain. When administered intramuscularly in an oil vehicle in animal models, the ester's lipophilicity governs its rate of release from the injection depot.

Short-chain esters like propionate are released relatively quickly, leading to a rapid rise and fall in plasma testosterone levels. scribd.com

Long-chain esters like enanthate and cypionate are released much more slowly, resulting in a more sustained and prolonged elevation of testosterone levels. researchgate.netwikipedia.org For example, testosterone enanthate has an elimination half-life of approximately 4.5 days in human studies, which is indicative of its slow release. wikipedia.org Testosterone undecanoate exhibits an even longer half-life. researchgate.netwikipedia.org

Given its extremely long and lipophilic stearate chain, this compound is expected to have a very slow rate of absorption from the injection site and an extended duration of action in preclinical animal studies. wikipedia.orgiiab.me This protracted release might result in lower peak plasma concentrations of testosterone compared to shorter esters administered at equivalent molar doses. The absorption half-lives of testosterone esters generally increase with the length of the esterified fatty acid chain. scribd.com

Testosterone EsterReported Elimination Half-Life (Human Studies)Expected Release Profile in Animal Models
Testosterone Propionate~0.8 daysRapid
Testosterone Enanthate~4.5 daysSustained
Testosterone CypionateSimilar to EnanthateSustained
Testosterone Undecanoate~20.9 to 33.9 days (depending on oil vehicle)Very Sustained
This compoundNot clinically marketed; expected to be very longExtremely Sustained

Variations in Molecular and Cellular Interactions in Research Systems

Once hydrolyzed to testosterone, the resulting hormone interacts with androgen receptors to elicit a biological response. The ester itself does not typically bind to the androgen receptor. Therefore, the direct molecular and cellular interactions of testosterone are the same, regardless of the ester it was delivered as.

However, the different pharmacokinetic profiles of the esters can lead to variations in the cellular response in research systems. The rapid and high peak concentrations of testosterone achieved with short-chain esters might saturate androgen receptors quickly, leading to a strong but transient cellular response. In contrast, the sustained, lower concentrations provided by long-chain esters like this compound would be expected to result in a more prolonged and stable interaction with androgen receptors.

Furthermore, in specific research contexts, the intact ester may be studied for its own properties. For instance, research has investigated whether testosterone esters can act as substrates for other enzymes. One study found that this compound was neither an inhibitor nor a substrate for the aromatase enzyme from human placental microsomes. nih.gov This indicates that testosterone must first be de-esterified before it can be converted to estradiol (B170435). The study did find that testosterone acetate could be hydrolyzed to testosterone, which was then aromatized, but the intact ester itself was not a direct substrate for aromatization. nih.gov

Theoretical and Computational Investigations of Testosterone Stearate

Molecular Modeling and Docking Studies of Androgen-Receptor Interactions

Direct molecular modeling and docking studies of testosterone (B1683101) stearate (B1226849) with the androgen receptor (AR) are not typically performed because it is a prodrug of testosterone. nih.gov The stearate ester at the C17β position renders the molecule inactive until it is hydrolyzed in the body to release free testosterone. Therefore, computational studies focus on the interaction of testosterone, the active compound, with the ligand-binding domain (LBD) of the AR.

Three-dimensional models of the human AR LBD bound to testosterone have been developed using techniques like homology modeling, often based on the crystal structure of the highly homologous human progesterone receptor LBD. acs.org These models are then refined using molecular dynamics simulations to understand the precise interactions. acs.org

Key findings from these studies indicate that the binding of testosterone to the AR is a highly specific process involving key amino acid residues:

Hydrogen Bonding: The 17β-hydroxyl group of testosterone forms crucial hydrogen bonds with Asn705 and Thr877 in the AR binding pocket. acs.org The 3-keto group of testosterone also forms hydrogen bonds with Gln711 and Arg752. acs.org These interactions are vital for the stable binding of the hormone to its receptor.

Hydrophobic Interactions: The steroidal backbone of testosterone engages in extensive hydrophobic interactions with the hydrophobic residues lining the binding pocket of the AR. researchgate.net This contributes significantly to the binding affinity.

Conformational Changes: The binding of testosterone induces a conformational change in the AR, which is essential for the subsequent recruitment of coactivator proteins and the initiation of gene transcription. mdpi.com

Molecular docking simulations are also employed to predict the binding orientation and affinity of androgens like testosterone to the AR. endocrine-abstracts.orgmdpi.com These computational tools help in understanding how different structural modifications to the testosterone molecule might affect its binding to the receptor.

Table 1: Key Amino Acid Residues in the Androgen Receptor Involved in Testosterone Binding
Testosterone Functional GroupInteracting AR ResidueType of Interaction
17β-HydroxylAsn705Hydrogen Bond
17β-HydroxylThr877Hydrogen Bond
3-KetoGln711Hydrogen Bond
3-KetoArg752Hydrogen Bond
Steroid BackboneHydrophobic Pocket ResiduesHydrophobic Interactions

Computational Chemistry for Predicting Ester Stability and Reactivity

Studies have focused on the solid-state properties of testosterone esters using computational methods to analyze crystal structures and intermolecular interactions. nih.gov These investigations have revealed that the stability of the crystal lattice of testosterone esters increases with the length of the ester chain. nih.gov

Key computational findings related to ester stability include:

Lattice Energy: The total lattice energy of testosterone esters becomes more negative (indicating greater stability) as the ester chain length increases. For instance, the total lattice energy of testosterone acetate (B1210297) is less negative than that of longer-chain esters like testosterone undecanoate, suggesting the latter forms a more stable crystal lattice.

Intermolecular Interactions: The dominant forces contributing to the stability of testosterone ester crystals are dispersion forces. As the ester chain gets longer, the number of intermolecular contacts increases, leading to stronger dispersion forces and a more stable crystal packing.

Hydrolysis Prediction: While not directly studying testosterone stearate, computational models can predict the susceptibility of an ester bond to hydrolysis based on electronic and steric factors. The reactivity of the carbonyl carbon of the ester is a key parameter that can be calculated using quantum chemistry methods. A more electrophilic carbonyl carbon would be more susceptible to nucleophilic attack by water or esterase enzymes.

Table 2: Relationship Between Ester Chain Length and Crystal Lattice Energy in Testosterone Esters
Testosterone EsterEster Chain Length (Carbons)Relative Crystal Lattice Stability
Testosterone Acetate2Lower
Testosterone Propionate (B1217596)3Intermediate
Testosterone Enanthate7Higher
Testosterone Undecanoate11Very High

Structure-Activity Relationship (SAR) Studies for Androgen Esters

Structure-activity relationship (SAR) studies for androgen esters primarily focus on how the nature of the ester group at the 17β-position influences the pharmacokinetic properties of the drug, rather than its intrinsic androgenic activity. The androgenic activity is determined by the testosterone molecule itself.

The key principle of SAR for androgen esters is that the esterification of the 17β-hydroxyl group increases the lipophilicity of the testosterone molecule. This increased lipophilicity has several important consequences:

Depot Effect: When administered intramuscularly in an oil vehicle, the highly lipophilic testosterone ester is released slowly from the injection site into the bloodstream. This creates a depot effect, leading to a sustained release of the drug over time.

Duration of Action: The rate of release from the depot and the subsequent hydrolysis of the ester to free testosterone determine the duration of action. There is a direct correlation between the length of the ester chain and the duration of action. Longer ester chains result in greater lipophilicity and a slower release, leading to a longer half-life. For example, testosterone propionate (a short-chain ester) has a much shorter half-life than testosterone undecanoate (a long-chain ester). wikipedia.org

Hydrolysis Rate: While the primary determinant of duration of action is the slow release from the depot, the rate of hydrolysis of the ester by esterases in the blood and tissues also plays a role. However, this hydrolysis is generally considered to be rapid once the ester enters the circulation. wikipedia.org

Table 3: Correlation of Ester Chain Length with Pharmacokinetic Properties of Testosterone Esters
Testosterone EsterEster Side ChainApproximate Half-life (Intramuscular)
Testosterone PropionatePropanoic acid~0.8 days wikipedia.org
Testosterone EnanthateHeptanoic acid~4.5 days wikipedia.org
Testosterone CypionateCyclopentylpropanoic acidSimilar to enanthate wikipedia.org
Testosterone UndecanoateUndecanoic acid~20.9-33.9 days wikipedia.org

Predictive Models for Pharmacokinetic Behavior based on Ester Lipophilicity

The pharmacokinetic behavior of testosterone esters is strongly influenced by their lipophilicity, which is determined by the length and structure of the ester side chain. Predictive models can be used to estimate the pharmacokinetic parameters of these compounds based on their physicochemical properties.

Physiologically Based Pharmacokinetic (PBPK) Models: PBPK models are mathematical models that simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body based on physiological and anatomical parameters as well as the drug's physicochemical properties. For testosterone esters, a key input parameter for a PBPK model would be the octanol-water partition coefficient (log P), which is a measure of lipophilicity. By integrating the log P value and other parameters, a PBPK model can predict the rate of release from the intramuscular depot, the volume of distribution, and the clearance of the released testosterone. researchgate.net

Population Pharmacokinetic (PopPK) Models: PopPK models are statistical models that are used to describe the pharmacokinetics of a drug in a population and to identify sources of variability in drug concentrations among individuals. PopPK models have been developed for various testosterone esters, such as testosterone undecanoate and cypionate. nih.govnih.gov These models can incorporate patient-specific factors (covariates) like body weight and sex hormone-binding globulin (SHBG) levels to provide more individualized predictions of testosterone exposure. nih.gov

Machine Learning and QSAR Models: Machine learning algorithms and quantitative structure-activity relationship (QSAR) models can be trained on datasets of compounds with known pharmacokinetic properties to predict the behavior of new compounds. nih.govmdpi.comresearchgate.net For testosterone esters, a QSAR model could be developed to predict the half-life based on descriptors that quantify the size and lipophilicity of the ester side chain.

The high lipophilicity of long-chain testosterone esters like stearate presents challenges for oral administration due to poor aqueous solubility. However, for intramuscular administration, this high lipophilicity is advantageous for achieving a prolonged duration of action. Predictive models are essential tools for optimizing the design of new testosterone esters with desired pharmacokinetic profiles.

Table 4: Impact of Lipophilicity (Ester Chain Length) on Pharmacokinetic Parameters
Ester Chain LengthLipophilicity (log P)Rate of Absorption (IM)Volume of DistributionHalf-life
ShortLowerFasterSmallerShorter
Long (e.g., Stearate)HigherSlowerLargerLonger

Emerging Research Frontiers and Future Directions

Exploration of Novel Synthetic Pathways for Testosterone (B1683101) Stearate (B1226849)

The synthesis of testosterone esters, including testosterone stearate, is undergoing a paradigm shift, with a strong emphasis on developing novel pathways that are not only efficient but also environmentally sustainable.

Traditional methods for testosterone esterification often involve hazardous reagents and generate significant waste. semanticscholar.org In response, green chemistry principles are being integrated into synthetic strategies. nih.govscispace.comrsc.orgescholarship.org Research is focused on minimizing pollution and utilizing renewable resources. nih.gov A key development in this area is the use of recyclable heterogeneous polymer-supported tosylic acid catalysts in solvent-free systems, often assisted by microwave irradiation. semanticscholar.orgresearchgate.net This approach dramatically reduces reaction times, in some cases to as little as 2.5 minutes, and allows for the catalyst to be recycled for multiple runs without a loss in product yield. semanticscholar.orgresearchgate.net Such methods represent a significant step towards more sustainable and cost-effective production of testosterone esters. semanticscholar.orgresearchgate.net The goal is to design chemical processes that are less hazardous and more energy-efficient. nih.govnih.gov

The development of advanced catalysts is crucial for improving the synthesis of this compound. While classical acylation methods are versatile, they can suffer from a lack of specificity and the production of unwanted byproducts. semanticscholar.org Researchers are exploring novel catalysts to enhance the selective acylation of the 17β-hydroxyl group of testosterone, leading to higher yields and purity of the desired ester. semanticscholar.org Polymer-supported tosylic acid has shown promise as a recyclable heterogeneous catalyst that can be used in solvent-free conditions, leading to high yields (ranging from 33% to 96% for various esters) and minimizing the need for extensive work-up procedures. semanticscholar.orgresearchgate.net The optimization of such catalytic systems is an active area of research, with the aim of reducing catalyst loading and further improving reaction efficiency. researchgate.net

Advanced Understanding of Endogenous Testosterone Ester Metabolism

While much is known about the metabolism of exogenous testosterone esters, the endogenous metabolism of testosterone esters like stearate is a field ripe for discovery.

Early research indicated the presence of enzymes in the brain capable of esterifying testosterone with fatty acids. oup.com These studies suggested the involvement of an acyl-CoA transferase in brain microsomes that showed specificity for testosterone over other steroids like cholesterol. oup.com More recent research continues to explore the enzymatic landscape responsible for the synthesis and hydrolysis of steroid esters. The identification and characterization of novel esterifying enzymes (transferases) and de-esterifying enzymes (esterases) are critical to understanding the lifecycle of endogenous testosterone esters. revolutionhealth.org These enzymes play a pivotal role in converting the inactive, esterified form of testosterone back into its biologically active state. revolutionhealth.orgnih.gov The focus is on understanding the tissue-specific expression and activity of these enzymes to elucidate the local regulation of androgen activity.

Development of Highly Sensitive and Specific Analytical Tools for Research

Advancements in analytical chemistry are crucial for the progress of research into this compound. The development of highly sensitive and specific methods allows for the accurate measurement of testosterone and its esters, even at very low concentrations found in biological samples. gu.seresearchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for steroid analysis, offering significant advantages in sensitivity and specificity over traditional immunoassays. escholarship.orgresearchgate.net Researchers have developed LC-MS/MS methods capable of quantifying testosterone and other steroids in serum and tissue samples with high precision and accuracy. gu.seresearchgate.net These methods often involve derivatization techniques to enhance the signal of the target analytes. researchgate.net The continuous refinement of these analytical tools, including sample preparation and chromatographic separation techniques, is essential for advancing our understanding of the pharmacokinetics and metabolism of this compound. escholarship.orgnih.gov

Miniaturized and High-Throughput Assay Development

The development of advanced analytical methods is crucial for understanding the pharmacokinetics and metabolic fate of this compound. Modern research emphasizes the shift towards miniaturized and high-throughput screening (HTS) to accelerate the analysis of numerous samples efficiently and cost-effectively. pharmtech.com HTS methodologies combine automation, miniaturization, and sophisticated data processing to screen large libraries of compounds or biological samples. pharmtech.comnih.gov

One of the most promising HTS platforms for studying compounds like this compound is the H295R human adrenocortical carcinoma cell-based assay. nih.gov This in vitro model expresses the key enzymes involved in steroidogenesis, allowing researchers to evaluate how a substance alters the production of a full panel of steroid hormones. nih.gov By employing techniques such as high-performance liquid chromatography followed by tandem mass spectrometry (LC-MS/MS), this assay can quantify multiple steroids simultaneously from a small sample volume, providing a comprehensive profile of a compound's effect on the steroidogenic pathway. nih.gov Recent advances in mass spectrometry have further revolutionized HTS by enabling label-free assays that are often faster and more physiologically relevant than traditional methods. nih.govembopress.org

The development of rapid and reliable methods, such as a validated HPLC method for testosterone esters in oil-based formulations, provides a framework for the quality control and analysis of this compound. Such methods demonstrate high precision and accuracy with short analysis times, making them suitable for high-throughput applications.

Table 1: Performance Characteristics of a Validated HPLC Method for Testosterone Esters

Parameter Result Significance for this compound Analysis
Analysis Time ~6 minutes Allows for rapid processing of multiple samples, essential for HTS.
Precision (RSD) 1.03% to 3.38% Indicates high reproducibility of the measurement.
Accuracy (RE) within ±2.01% Ensures the measured values are close to the true values.
Linearity High Demonstrates a direct and proportional response to varying concentrations.

| Selectivity | High | Method can distinguish the target analyte from other components in the matrix. |

This interactive table summarizes the performance of a validated HPLC method for various testosterone esters, highlighting the key metrics that would be essential for developing a high-throughput assay for this compound.

Further Investigation of Non-Androgen Receptor Mediated Molecular Effects of this compound in Pre-clinical Systems

This compound functions as a prodrug, which is hydrolyzed in the body to release active testosterone. While the classical effects of testosterone are mediated by its binding to the intracellular androgen receptor (AR) and subsequent regulation of gene transcription, a growing body of evidence highlights rapid, non-genomic effects that are independent of this pathway. researchgate.netubi.pt These actions are initiated at the cell membrane and involve distinct signaling cascades. ubi.ptresearchgate.net

Research in pre-clinical systems, such as cultured Sertoli cells, macrophages, and vascular smooth muscle cells, has identified several membrane-associated receptors and proteins that mediate these rapid testosterone effects. researchgate.netkarger.com

G Protein-Coupled Receptors (GPCRs): Receptors such as GPRC6A have been shown to bind testosterone and mediate non-genomic signaling. ubi.pt This interaction can lead to the activation of downstream pathways like the ERK and Akt signaling cascades, influencing processes such as cell proliferation. ubi.pt

Zinc Transporter ZIP9: Identified as a membrane androgen receptor, ZIP9 can initiate signaling cascades independent of the classical AR. nih.gov Testosterone binding to ZIP9 has been shown to induce the phosphorylation of ERK1/2 and CREB in pre-clinical cell models. nih.gov

Activation of Kinase Cascades: Testosterone can rapidly activate Src kinase, which in turn can trigger the MAP kinase (MAPK) signaling cascade (RAF-MEK-Erk). karger.com This pathway is involved in regulating cell proliferation, migration, and differentiation. researchgate.net

Modulation of Intracellular Calcium: Testosterone can induce a rapid influx of extracellular calcium (Ca2+) into cells. researchgate.net This effect is too fast to be explained by genomic mechanisms and is thought to be mediated by membrane receptors or ion channels, leading to immediate changes in cellular activity. researchgate.net

Table 3: Summary of Non-Androgen Receptor Mediated Pathways for Testosterone

Mediator/Pathway Downstream Effect Timescale Pre-clinical System Example
GPRC6A Activation of ERK and Akt signaling; cell proliferation. ubi.pt Minutes Prostate cancer cells ubi.pt
ZIP9 Phosphorylation of ERK1/2 and CREB. nih.gov Minutes Sertoli cells nih.gov
Src/MAPK Cascade Sequential phosphorylation of RAF, MEK, and Erk. karger.com Seconds to minutes Sertoli cells karger.com

| Ca2+ Influx | Rapid increase in intracellular calcium levels. researchgate.net | Seconds | Macrophages, T-cells researchgate.net |

This interactive table outlines key non-genomic signaling pathways activated by testosterone, which would be relevant following the hydrolysis of this compound.

Role of Stearate Moiety in Steroid Conjugation and Transport Mechanisms

The conjugation of a stearate molecule to testosterone profoundly alters its physicochemical properties, primarily by increasing its lipophilicity. This long-chain fatty acid ester moiety is central to its function as a long-acting androgen. Almost every class of steroid hormone is now known to exist in an esterified form within the body. nih.gov

The stearate chain, an 18-carbon saturated fatty acid, makes this compound highly non-polar. This property dictates its behavior after administration, leading to the formation of an oily depot from which it is slowly released and absorbed. More fundamentally, this lipophilicity influences how the molecule is handled and transported within the body.

Fatty acid esters of steroids are known to be incorporated into lipoproteins, suggesting a potential transport mechanism for these lipophilic derivatives through the bloodstream. nih.gov Furthermore, these non-polar esters are preferentially sequestered in hydrophobic tissues, particularly adipose tissue. nih.govnih.gov This sequestration in fat can create a significant reservoir of the hormone, which requires only the action of esterase enzymes for activation (hydrolysis) back to free testosterone. nih.gov The esterification of a steroid with a fatty acid like stearate also protects the hormone from rapid metabolism, thereby prolonging its biological activity. nih.gov

Theoretical and Computational Design of Androgen Ester Analogs

Computational modeling and theoretical chemistry are powerful tools for the rational design of new drug molecules. These methods can be applied to design novel androgen ester analogs with optimized properties, such as modified duration of action, improved stability, or altered tissue selectivity.

Quantum Mechanics (QM) and Density Functional Theory (DFT): These methods can be used to calculate the precise three-dimensional structures, electronic properties, and rotational constants of steroid hormones. sns.it By understanding the exact geometry of the testosterone molecule and the stearate ester linkage, researchers can predict how modifications would affect the molecule's stability and interaction with enzymes.

Molecular Docking and Simulation: Computational docking can simulate the binding of androgen esters to the active sites of key enzymes, such as the esterases responsible for their hydrolysis. By modeling these interactions, it may be possible to design esters with specific rates of cleavage, thereby fine-tuning their release profile and duration of action. Homology modeling can be used to create structural models of proteins (like receptors or enzymes) when experimental structures are not available. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish mathematical relationships between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model for a series of androgen esters, researchers could predict the pharmacokinetic properties of novel, unsynthesized analogs based on their structural features (e.g., ester chain length, branching).

By leveraging these computational approaches, future research could move beyond simple fatty acid esters to design more complex and precisely tailored androgen prodrugs based on the this compound template.

Q & A

Q. What established methods are used for synthesizing testosterone stearate in laboratory settings?

this compound is synthesized via esterification, typically involving the reaction of testosterone with stearic acid. A common protocol involves heating the reactants in an organic solvent (e.g., ethanol) with a catalyst, followed by purification steps such as crystallization, washing, and drying. This method ensures high purity and yield, though environmental considerations for solvent disposal must be addressed .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. Sample preparation often includes liquid-liquid extraction (LLE) to isolate the compound from serum or plasma. Multiple reaction monitoring (MRM) is used for precise quantification, with deuterated internal standards improving accuracy .

Q. What factors influence the stability of this compound in pharmaceutical formulations?

Stability is affected by particle size, hydrophobicity, and interactions with excipients. Smaller particle sizes increase surface area, potentially accelerating degradation. Formulations should avoid hygroscopic excipients and store the compound in airtight, temperature-controlled environments. Stability under normal conditions reduces reactivity risks .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Follow OSHA/GHS guidelines: use personal protective equipment (PPE), avoid inhalation/ingestion, and ensure proper ventilation. In case of exposure, rinse thoroughly with water and seek medical attention. Stability under normal conditions minimizes reactivity, but prolonged skin contact should be prevented .

Advanced Research Questions

Q. How can researchers address variability in this compound pharmacokinetic data across studies?

Variability may arise from differences in administration routes, formulations, or assay methodologies. Standardized protocols for sample preparation (e.g., consistent LLE conditions) and isotopic internal standards in LC-MS/MS can reduce technical variability. Meta-analyses should account for population heterogeneity and study design disparities .

Q. What experimental design principles are critical when formulating this compound in sustained-release drug delivery systems?

Quality by Design (QbD) principles coupled with multivariate data analysis (MVDA) are essential. Factors like excipient ratios (e.g., polymer carriers), compression forces, and lubrication methods (e.g., magnesium stearate addition timing) should be optimized using D-optimal experimental designs. This ensures content uniformity and controlled release kinetics .

Q. How can researchers resolve contradictions in this compound’s hormonal efficacy reported across preclinical studies?

Contradictions often stem from inconsistent dosing regimens or model systems. Rigorous dose-response studies with pharmacokinetic-pharmacodynamic (PK-PD) modeling are recommended. Critical appraisal of study design (e.g., blinding, control groups) and hormone measurement validity (via standardized LC-MS/MS) is crucial .

Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects in cell-based assays?

Nonlinear regression models (e.g., sigmoidal dose-response curves) are standard. For multifactorial experiments, ANOVA with post-hoc tests (Tukey’s HSD) identifies significant differences. Power analysis during experimental design ensures adequate sample sizes to detect biologically relevant effects .

Methodological Notes

  • Synthesis References : Evidence from lithium stearate synthesis (e.g., solvent use, purification) is extrapolated for this compound due to structural parallels .
  • Analytical Rigor : LC-MS/MS protocols must validate specificity, sensitivity, and matrix effects, as emphasized in forensic and clinical studies .
  • Data Interpretation : Systematic reviews should follow PRISMA guidelines to mitigate bias, as outlined in cardiovascular studies of testosterone .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.